1-Methoxy-2,5-dihydro-1h-phosphole 1-oxide

Description

Contextualization within Organophosphorus Compounds and Heterocyclic Chemistry

Organophosphorus compounds, a class of organic molecules containing carbon-phosphorus bonds, are integral to numerous scientific disciplines, including materials science, pharmaceuticals, and agrochemistry. researchgate.net Their unique properties, such as variable oxidation states, multivalency, and metal-binding capabilities, make them highly versatile. nih.gov Within this broad class, phosphorus-containing heterocycles represent a particularly significant subgroup. researchgate.netumsl.edu These cyclic compounds, where a phosphorus atom is incorporated into the ring structure, are prized as synthetic intermediates and functional molecules. researchgate.netnih.gov

Phosphorus heterocycles are valuable targets in synthetic organophosphorus chemistry, with five-membered ring systems like phospholes receiving special attention due to their optimal bond angles and shapes. nih.gov These compounds serve as crucial building blocks for P(III)-ligands used in transition metal-catalyzed enantioselective transformations and as organocatalysts. nih.gov The specific class of phosphole oxides, including 1-Methoxy-2,5-dihydro-1H-phosphole 1-oxide, are important precursors and building blocks for creating more complex π-conjugated materials and other functional molecules. researchgate.netbeilstein-journals.org The development of synthetic methods for phosphinate-containing heterocycles, a category that includes phosphole oxides, is a rapidly advancing area of research. cncb.ac.cn

Unique Structural Features of 1-Methoxy-2,5-dihydro-1H-phosphole 1-oxide

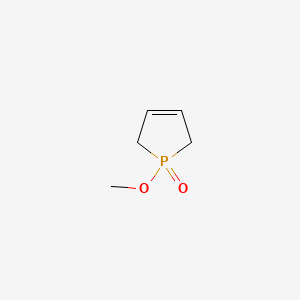

The molecular structure of 1-Methoxy-2,5-dihydro-1H-phosphole 1-oxide consists of a five-membered phospholene ring containing a tetracoordinated phosphorus atom. This central phosphorus atom is bonded to an exocyclic methoxy (B1213986) group (-OCH₃) and an exocyclic oxygen atom, forming a phosphoryl (P=O) group. echemi.com The ring itself contains one carbon-carbon double bond. uni.lu

A key characteristic of the 2,5-dihydro-1H-phosphole 1-oxide ring system is the significant ring strain. X-ray crystallographic studies on analogous structures show that the C-P-C bond angle within the ring is highly contracted, which contributes to the molecule's reactivity. The molecule typically adopts a non-planar envelope conformation, where one of the saturated carbon atoms is puckered out of the plane formed by the other ring atoms. The phosphorus atom exhibits a distorted tetrahedral geometry.

Table 1: Chemical Properties of 1-Methoxy-2,5-dihydro-1H-phosphole 1-oxide

| Property | Value |

|---|---|

| CAS Number | 694-65-5 |

| Molecular Formula | C₅H₉O₂P |

| Molecular Weight | 132.10 g/mol |

| InChIKey | RWGFUFPRLAXKSB-UHFFFAOYSA-N |

| SMILES | COP1(=O)CC=CC1 |

Sources: echemi.comuni.luchemdad.com

Table 2: Typical Structural Parameters of the Dihydrophosphole Oxide Ring

| Structural Parameter | Typical Value | Notes |

|---|---|---|

| C-P-C Bond Angle | ~79.0-79.4° | Highly strained compared to the ideal tetrahedral angle. |

| P=O Bond Length | ~1.48-1.50 Å | Characteristic of a phosphoryl group. |

| Ring Conformation | Envelope | Non-planar structure influencing reactivity. |

Source: (Data based on the closely related 2,5-Dihydro-1-methyl-1H-phosphole 1-oxide)

Historical Development and Evolution of Research on Phosphole 1-oxides

The study of phospholes and their derivatives has a rich history, with a comprehensive review on their organic chemistry being published as early as 1988. acs.org Early research, dating back to the 1970s, explored the photochemical reactions of related compounds like 1-phenyl-2,5-dihydro-1H-phosphole oxides. These initial studies proposed that irradiation in methanol (B129727) led to fragmentation and the formation of phosphinidene (B88843) oxide intermediates.

Over time, the understanding of these reactions evolved. Later work suggested that the reaction proceeds not through a simple fragmentation but via a pentacoordinated adduct formed by the addition of the alcohol to the P=O group of the phosphole oxide. The field has since progressed to more sophisticated and controlled transformations. Researchers have investigated methods for the deliberate isomerization of 3-phospholene oxides to the more synthetically versatile 2-phospholene oxides using various conditions, including thermal, basic, and acidic environments. nih.gov This evolution from studying fundamental reactivity to developing controlled synthetic methodologies highlights the maturation of research on the phosphole oxide framework.

Overview of Current Research Landscape and Academic Relevance

The academic relevance of phosphole oxides, including 1-Methoxy-2,5-dihydro-1H-phosphole 1-oxide, is demonstrated by their continued use in cutting-edge research. Current investigations focus on leveraging these compounds as versatile building blocks for advanced applications. researchgate.net

Recent studies showcase the broad utility of the phosphole oxide core:

Synthesis of Functional Materials: Phosphole oxides are being used to create novel π-conjugated systems. beilstein-journals.org For instance, they serve as precursors for triphenylene-fused phosphole oxides, which exhibit strong blue fluorescence, and for benzo[b]phosphole oxides, which have applications in organic light-emitting diodes (OLEDs). beilstein-journals.orgacs.org A recent facile modification converts phosphole oxides into sulfonylimino phospholes, creating new luminogens with high fluorescence quantum yields, a property known as aggregation-induced emission (AIE). rsc.org

Development of New Synthetic Methods: Research continues to find new ways to synthesize and modify these heterocycles. A sustainable photoelectrochemical strategy has been developed for constructing diverse benzo[b]phosphole oxides, eliminating the need for stoichiometric metal oxidants. acs.org Furthermore, methods have been established for synthesizing 1-amino-2,5-dihydro-1H-phosphole 1-oxides and their N-phosphinoyl derivatives, which are valuable intermediates. researchgate.net

Catalysis: Related phospholene oxides, such as 3-methyl-1-phenyl-2-phospholene 1-oxide, have been successfully employed as catalysts for reactions like intramolecular aza-Wittig cyclizations, demonstrating the catalytic potential of this class of compounds. fishersci.co.ukresearchgate.net

This vibrant research landscape underscores the enduring importance of phosphole oxides as foundational structures in organophosphorus chemistry, with applications spanning materials science, catalysis, and advanced organic synthesis. researchgate.netnih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-2,5-dihydro-1λ5-phosphole 1-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9O2P/c1-7-8(6)4-2-3-5-8/h2-3H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWGFUFPRLAXKSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP1(=O)CC=CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30989213 | |

| Record name | 1-Methoxy-2,5-dihydro-1H-1lambda~5~-phosphol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30989213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

694-65-5 | |

| Record name | 1-Methoxy-1-oxo-3-phospholene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=694-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phospholene, 1-methoxy-, 1-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methoxy-2,5-dihydro-1H-1lambda~5~-phosphol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30989213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Methoxy 2,5 Dihydro 1h Phosphole 1 Oxide and Its Derivatives

Direct Synthesis Approaches to 1-Methoxy-2,5-dihydro-1H-phosphole 1-oxide

The direct synthesis of the 1-methoxy-2,5-dihydro-1H-phosphole 1-oxide core structure can be achieved through several key reaction types, each offering a distinct approach to the construction of the five-membered phospholene ring.

Cyclocondensation and Cyclization Reactions

The McCormack reaction is a prominent method for synthesizing 2,5-dihydro-1H-phosphole 1-oxides. This reaction involves the cyclocondensation of a conjugated diene, such as isoprene, with a dichlorophosphine, like dichlorophenylphosphine. orgsyn.org The initial cycloadduct is a phosphonium (B103445) salt, which is then hydrolyzed to yield the corresponding phosphole oxide. This general reaction is versatile, allowing for a wide range of substituents on both the diene and the phosphorus component. orgsyn.org While the classic McCormack reaction often uses organodichlorophosphines, modifications can lead to precursors for the target methoxy-substituted compound.

Another approach involves the cycloisomerization of ortho-alkynyl secondary phosphine (B1218219) oxides, which can be promoted by silver catalysts. This method proceeds through a radical-chain mechanism involving a 5-endo-dig cyclization to form benzophosphole oxides, a related but distinct structure. rsc.org Furthermore, ring-closing metathesis (RCM) has emerged as a powerful strategy for constructing the C=C bond within the phospholene ring from acyclic precursors. nih.govbeilstein-journals.org

Grignard Reagent-Mediated Annulation and Ring Closure

Grignard reagents (R-Mg-X) are crucial in organophosphorus synthesis for creating P-C bonds. beilstein-journals.orgwikipedia.org One synthetic strategy involves the reaction of dialkyl phosphites with two equivalents of a Grignard reagent to produce secondary phosphine oxides. researchgate.net These can then serve as precursors for more complex heterocyclic structures.

A significant application of Grignard reagents is in the nucleophilic ring-opening of oxaphospholane 2-oxide precursors. beilstein-journals.orgnih.gov For instance, reacting 2-ethoxy-1,2-oxaphospholane 2-oxide or 2-phenyl-1,2-oxaphospholane 2-oxide with various Grignard reagents leads to the formation of γ-hydroxypropyl phosphinates and phosphine oxides, respectively. beilstein-journals.orgnih.gov The reaction involves a nucleophilic attack by the Grignard reagent's carbanion on the electrophilic phosphorus atom, resulting in the cleavage of a P-O bond within the ring. beilstein-journals.org The choice and stoichiometry of the Grignard reagent are critical; typically, 2-3 equivalents are required for optimal conversion, as excess reagent can lead to undesired dialkylation. beilstein-journals.org This methodology provides a pathway to functionalized phosphine oxides that could be cyclized in subsequent steps to form the desired dihydrophosphole oxide ring.

Table 1: Grignard Reagent-Mediated Ring Opening of 2-Phenyl-1,2-oxaphospholane 2-oxide beilstein-journals.org

| Grignard Reagent (RMgX) | Product (γ-Hydroxypropyl Phosphine Oxide) | Isolated Yield (%) |

|---|---|---|

| Vinylmagnesium bromide | (3-Hydroxypropyl)(phenyl)(vinyl)phosphine oxide | 72 |

| Allylmagnesium bromide | Allyl(3-hydroxypropyl)(phenyl)phosphine oxide | 95 |

| Propargylmagnesium bromide | (3-Hydroxypropyl)(phenyl)(prop-2-yn-1-yl)phosphine oxide | 80 |

| Phenylmagnesium bromide | (3-Hydroxypropyl)diphenylphosphine oxide | 85 |

Arbuzov-Type Reaction Sequences for Phosphole 1-oxide Formation

The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry, used extensively to form P-C bonds by reacting a trivalent phosphorus ester with an alkyl halide to create a pentavalent phosphorus species. wikipedia.orgnih.gov The classic reaction mechanism begins with the SN2 attack of the nucleophilic phosphorus atom on the alkyl halide, forming a phosphonium salt intermediate. wikipedia.org A subsequent dealkylation step by the halide anion yields the final product. organic-chemistry.org

In the context of phosphole oxide synthesis, phosphinites (R₂P(OR')) can react with alkyl halides to form phosphine oxides (R₂R''P=O). wikipedia.org A key synthetic route to 3-phospholene oxides involves a double Arbuzov reaction between a silylated phosphorus reagent and 1,4-dichlorobut-2-ene. nih.gov This strategy directly constructs the five-membered ring with the phosphorus atom already in the desired pentavalent oxide state. Modifications of this approach, such as using different substituted dichlorobutenes and phosphorus reagents, can provide access to a variety of phosphole oxide derivatives.

Oxidation Strategies for Dihydrophosphole Precursors

A common and straightforward method for preparing phosphole 1-oxides is the oxidation of their trivalent phosphorus precursors, 2,5-dihydro-1H-phospholes. This conversion from a trivalent phosphine to a pentavalent phosphine oxide is typically achieved using common oxidizing agents.

Hydrogen peroxide (H₂O₂) is a frequently used oxidant for this purpose. The reaction generally proceeds under mild conditions, often at room temperature or with gentle heating in a compatible organic solvent. Peracids, such as m-chloroperbenzoic acid (m-CPBA), are also effective reagents for this transformation. The mechanism involves the nucleophilic attack of the phosphorus atom's lone pair on the oxidant, resulting in the formation of the stable P=O bond and yielding the desired phosphole 1-oxide. Careful control of reaction conditions is necessary to prevent over-oxidation or cleavage of the heterocyclic ring.

Synthesis of Functionalized 1-Methoxy-2,5-dihydro-1H-phosphole 1-oxide Derivatives

Substitution Reactions at the Phosphorus Center

Functionalization of the 2,5-dihydro-1H-phosphole 1-oxide scaffold can be readily achieved through substitution reactions at the phosphorus center. A common strategy involves the conversion of a P-hydroxy or P-alkoxy group into a more reactive P-chloro group, which then serves as a leaving group for nucleophilic substitution.

For example, 1-hydroxy-2,5-dihydro-1H-phosphole 1-oxides can be converted in situ to the corresponding 1-chloro derivatives. researchgate.net These reactive intermediates can then be treated with nucleophiles, such as primary amines, to yield 1-amino-2,5-dihydro-1H-phosphole 1-oxides. researchgate.net The stoichiometry of the reactants is crucial; depending on the molar ratio, the reaction can produce either the simple 1-amino substituted product or bis(2,5-dihydro-1H-phosphol-1-yl)amine P,P′-dioxides. researchgate.net Similarly, reacting the P-chloro intermediate with alcohols would lead to P-alkoxy derivatives, providing a route to compounds like 1-methoxy-2,5-dihydro-1H-phosphole 1-oxide from a P-hydroxy precursor. This highlights the versatility of the P-chloro intermediate in accessing a range of functionalized phosphole oxides. researchgate.netorganic-chemistry.org

C-H Functionalization and Phosphinoyl Radical Intermediates

The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical strategy for synthesizing complex molecules. In the context of phosphole oxides, C-H functionalization, often proceeding through phosphinoyl radical intermediates, has been instrumental in creating π-extended and fused-ring systems. beilstein-journals.orgscispace.com These methods typically involve the generation of a phosphorus-centered radical from a precursor like a secondary phosphine oxide, which then participates in cyclization reactions. thieme-connect.com

Visible-light photoredox catalysis has emerged as a mild and efficient way to generate these phosphinoyl radicals. thieme-connect.com For instance, the reaction of secondary phosphine oxides with alkynes can be catalyzed by photosensitizers like Eosin Y under green light irradiation to produce benzo[b]phosphole oxides. thieme-connect.com Mechanistic studies suggest that the process begins with the formation of a phosphinoyl radical, which then adds to the alkyne. The resulting vinyl radical can subsequently undergo intramolecular cyclization via C-H activation to form the final product. oaepublish.comacs.org

Another approach involves the use of an electron donor-acceptor (EDA) complex. This strategy has been successfully applied to the synthesis of 6-phosphorylated phenanthridines, demonstrating the versatility of phosphinoyl radicals in constructing phosphorus-based heterocycles under metal-free conditions. thieme-connect.com The generation of phosphoranyl radicals through photoredox catalysis can also activate strong C-O bonds, expanding the range of possible transformations. ucla.edu These radical-based methods offer pathways to novel phosphole oxide derivatives that are challenging to access through traditional means. beilstein-journals.orgscispace.com

Table 1: Examples of C-H Functionalization for Phosphole Oxide Synthesis

| Precursors | Catalyst/Conditions | Product Type | Ref. |

|---|---|---|---|

| Secondary Phosphine Oxide, Alkyne | Eosin Y, Green Light | Benzo[b]phosphole Oxide | thieme-connect.com |

| Secondary Phosphine Oxide, Isocyanide | EDA Complex | 6-Phosphorylated Phenanthridine | thieme-connect.com |

Derivatization via Addition Reactions to the Unsaturated Ring

The double bond in the 2,5-dihydro-1H-phosphole 1-oxide ring provides a reactive site for various addition reactions, allowing for extensive derivatization. Phospha-Michael additions, for example, are a key method for forming new P-C bonds. tandfonline.com The addition of nucleophiles like dialkyl phosphites or secondary phosphine oxides to the electron-poor double bond of α,β-unsaturated phosphole oxides can be promoted by bases. tandfonline.comresearchgate.net

These Michael-type additions have been utilized to synthesize 3-P=O-functionalized phospholane (B1222863) 1-oxides from 1-phenyl-2-phospholene 1-oxide. researchgate.net The reactivity of the double bond is influenced by the substituents on the phosphorus atom and the ring itself. For instance, the UV light-mediated reaction of 1-phenyl-2,5-dihydro-1H-phosphole oxides with methanol (B129727) leads to fragmentation and the formation of methyl phenyl-H-phosphinate, a reaction whose efficiency is enhanced by the phenyl group's absorption at 254 nm. lookchem.com This highlights how substituents can control the reaction pathways of the dihydrophosphole ring.

McCormack Cycloaddition and Related Routes to Dihydrophospholenes

The McCormack cycloaddition is a cornerstone in the synthesis of dihydrophospholene oxides. wikipedia.org This reaction involves the [4+1] cycloaddition of a 1,3-diene with a phosphonous dihalide (e.g., RPCl₂), followed by hydrolysis to yield the corresponding 3-phospholene 1-oxide. wikipedia.org This method provides a direct and efficient route to the five-membered phosphorus heterocycle.

While the parent phosphole was first prepared by protonating lithium phospholide, the McCormack reaction remains a widely used method for substituted derivatives. wikipedia.org For the synthesis of 1-methoxy-2,5-dihydro-1H-phosphole 1-oxide, a similar strategy can be envisioned starting from the appropriate diene and a methoxy-substituted phosphorus reactant. The versatility of the McCormack reaction allows for the preparation of a wide array of phosphole oxides by simply varying the diene and the phosphorus-containing component.

Stereocontrolled Synthesis of Chiral 1-Methoxy-2,5-dihydro-1H-phosphole 1-oxide Analogs

The development of P-chiral phosphorus compounds is of significant interest due to their applications as chiral ligands and organocatalysts. semanticscholar.orgnih.govrsc.org Achieving stereocontrol in the synthesis of 1-methoxy-2,5-dihydro-1H-phosphole 1-oxide analogs often relies on asymmetric catalysis. researchgate.net

One effective strategy is the kinetic resolution of racemic phosphole oxides. For example, rhodium-catalyzed asymmetric conjugate addition has been used for the kinetic resolution of phosphindole oxides, yielding enantiopure P-stereogenic phosphindane derivatives with high efficiency and stereoselectivity. researchgate.net Similarly, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) using chiral pyridinebisoxazoline (PYBOX) ligands has been employed for the desymmetrization of prochiral diethynylphosphine oxides, affording P-chiral tertiary phosphine oxides with excellent enantioselectivity. semanticscholar.org These catalytic methods provide access to a diverse range of enantioenriched P-stereogenic building blocks that can be further elaborated. nih.gov The resulting chiral phosphine oxides are versatile synthons for creating structurally diverse and stereochemically defined molecules. semanticscholar.orgresearchgate.net

Table 2: Methods for Stereocontrolled Synthesis of Chiral Phosphine Oxides

| Method | Catalyst/Reagent | Substrate Type | Outcome | Ref. |

|---|---|---|---|---|

| Kinetic Resolution | Rhodium complex | Racemic Phosphindole Oxides | Enantiopure P-stereogenic phosphindane oxides | researchgate.net |

| Desymmetrization | Cu(I) / Chiral PYBOX ligand | Prochiral Diethynylphosphine Oxides | P-chiral tertiary phosphine oxides | semanticscholar.org |

Microwave-Assisted Synthetic Protocols for P-Heterocycles

Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical reactions and improving yields, particularly in heterocyclic chemistry. nih.govnih.govijpsjournal.com This technology is well-suited for the synthesis of P-heterocycles, including dihydrophosphole oxides. tandfonline.com Microwave irradiation can promote transformations that are difficult or impossible to achieve with conventional heating. tandfonline.com

For example, the direct esterification and amidation of cyclic phosphinic acids, such as 1-hydroxy-3-phospholene 1-oxides, can be carried out efficiently under microwave conditions in the absence of a solvent. tandfonline.com Microwave heating has also been shown to enhance the efficiency of phospha-Michael additions and Diels-Alder reactions involving phosphorus compounds. tandfonline.com The significant reduction in reaction times—from hours to minutes—and often higher yields make microwave-assisted synthesis an attractive, environmentally friendly "green chemistry" approach for preparing compounds like 1-methoxy-2,5-dihydro-1H-phosphole 1-oxide and its derivatives. mdpi.comscienceforecastoa.comresearchgate.net

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Heating | Microwave Irradiation | Advantage of MW | Ref. |

|---|---|---|---|---|

| Esterification of 1-hydroxy-3-phospholene oxides | No reaction | Acceptable to excellent yields | Enables reaction | tandfonline.com |

| Phospha-Michael Addition | Longer reaction times, lower selectivity | Faster, more selective, higher efficiency | Increased efficiency | tandfonline.com |

Synthetic Routes to Fused and Polycyclic Systems Incorporating Phosphole 1-oxide Moieties

The phosphole 1-oxide core is a versatile building block for constructing larger, more complex π-conjugated systems, which are of interest for applications in organic electronics and materials science. beilstein-journals.orgresearchgate.net Synthetic strategies often involve the initial construction of a functionalized phosphole oxide, which then serves as a scaffold for further annulation reactions. scispace.com

A powerful approach involves a multi-step sequence starting with a three-component coupling to form a 7-hydroxybenzo[b]phosphole derivative. beilstein-journals.orgscispace.com The hydroxy group acts as a handle for subsequent π-extension through cross-coupling reactions like the Suzuki-Miyaura coupling. The final ring-closing step to form a triphenylene-fused phosphole oxide can be achieved via a Scholl reaction, which is a type of oxidative C-H functionalization. beilstein-journals.orgscispace.com This modular strategy allows for the systematic construction of structurally diverse, PAH-fused phospholes with tunable electronic and photophysical properties. beilstein-journals.orgresearchgate.net

Reactivity and Reaction Mechanisms of 1 Methoxy 2,5 Dihydro 1h Phosphole 1 Oxide

Cycloaddition Reactions of 1-Methoxy-2,5-dihydro-1H-phosphole 1-oxide

The double bond within the 2,5-dihydro-1H-phosphole 1-oxide ring is activated by the adjacent electron-withdrawing phosphoryl group (P=O), making it a competent partner in various cycloaddition reactions.

Diels-Alder Reactions as Dienophiles

In the context of [4+2] cycloaddition reactions, 1-methoxy-2,5-dihydro-1H-phosphole 1-oxide typically functions as a dienophile. wikipedia.orgmasterorganicchemistry.com The reaction involves a conjugated diene reacting with the carbon-carbon double bond of the phosphole oxide to form a six-membered ring. wikipedia.org These reactions are valuable for constructing complex polycyclic phosphorus-containing heterocycles. For instance, 2,5-dihydro-1H-phosphole oxides react with dienophiles such as N-phenylmaleimide to yield adducts with a 7-phosphanorbornene framework. researchgate.netlookchem.com The reaction is a concerted, pericyclic process that creates a new six-membered ring. masterorganicchemistry.com

The general scheme for a Diels-Alder reaction involving a 2,5-dihydro-1H-phosphole 1-oxide is as follows:

| Diene | Dienophile | Product |

| Conjugated Diene (e.g., Butadiene) | 1-Methoxy-2,5-dihydro-1H-phosphole 1-oxide | Substituted 7-Phosphanorbornene Oxide |

| N-Phenylmaleimide | 1-Substituted-2,5-dihydro-1H-phosphole 1-oxide | 7-Phosphanorbornene derivative researchgate.netlookchem.com |

These reactions are facilitated by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. masterorganicchemistry.com The phosphoryl group in the phosphole oxide serves as an activating electron-withdrawing group.

(3+2) Cycloadditions with 1,3-Dipoles

The carbon-carbon double bond of 1-methoxy-2,5-dihydro-1H-phosphole 1-oxide can also act as a dipolarophile in [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions or Huisgen cycloadditions. wikipedia.orgorganic-chemistry.org This type of reaction occurs between a 1,3-dipole (a molecule with a three-atom, four-pi-electron system) and a dipolarophile (a two-pi-electron system) to form a five-membered heterocyclic ring. wikipedia.org

Common 1,3-dipoles that can participate in these reactions include nitrile oxides and organic azides. nih.gov For example, the reaction of an organic azide (B81097) with an alkene (the dipolarophile) yields a triazole ring, while a nitrile oxide gives an isoxazoline (B3343090) ring. researchgate.netnih.govnih.gov While specific examples involving 1-methoxy-2,5-dihydro-1H-phosphole 1-oxide are not extensively documented, its activated double bond makes it a potential substrate for such transformations. The reaction is a powerful tool for the synthesis of five-membered heterocycles. wikipedia.org

Table of Potential [3+2] Cycloaddition Reactions

| 1,3-Dipole | Dipolarophile | Product Heterocycle |

|---|---|---|

| Nitrile Oxide | 1-Methoxy-2,5-dihydro-1H-phosphole 1-oxide | Isoxazoline-fused phospholane (B1222863) |

| Organic Azide | 1-Methoxy-2,5-dihydro-1H-phosphole 1-oxide | Triazoline-fused phospholane |

Dimerization Processes and Product Characterization

2,5-Dihydro-1H-phosphole 1-oxides are known to undergo thermal dimerization through a [4+2] cycloaddition mechanism. lookchem.com In this process, one molecule of the phosphole oxide acts as the diene component, and a second molecule acts as the dienophile. This self-cycloaddition results in the formation of a dimer possessing the 7-phosphanorbornene structure.

The dimerization leads to products with highly specific stereochemistry. Characterization has shown that these dimers typically feature an endo-fusion of the rings. arkat-usa.org The bridged phosphoryl (P=O) groups are oriented anti to the newly formed double bond within the adduct.

Regioselectivity and Stereoselectivity in Cycloadditions

The stereochemical outcomes of cycloaddition reactions involving 2,5-dihydro-1H-phosphole 1-oxides are well-defined. In Diels-Alder reactions, the stereochemistry of the dienophile is conserved in the final product. libretexts.orgmasterorganicchemistry.com For instance, a cis-dienophile will lead to a product with cis substituents on the newly formed ring. masterorganicchemistry.comyoutube.com Reactions involving cyclic dienes predominantly yield bicyclic structures where substituents favor the endo position due to favorable secondary orbital interactions during the transition state. arkat-usa.orglibretexts.org The dimerization of phosphole oxides also shows high stereoselectivity, favoring the formation of the endo adduct.

Regioselectivity, which determines the orientation of the reactants, is governed by both electronic and steric factors. wikipedia.orgyoutube.com In 1,3-dipolar cycloadditions, Frontier Molecular Orbital (FMO) theory is often used to predict the regiochemical outcome by analyzing the interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other. wikipedia.org

Substitution Reactions and Transformations of the Methoxy (B1213986) Group

The methoxy group attached to the tetracoordinate phosphorus atom is susceptible to substitution by various nucleophiles, providing a route to functionalize the phosphole oxide ring at the phosphorus center.

Nucleophilic Substitution at the Phosphorus Center

The transformation of the methoxy group typically involves a nucleophilic substitution reaction at the phosphorus atom. A common strategy involves the in-situ conversion of the related 1-hydroxy-2,5-dihydro-1H-phosphole 1-oxide into a 1-chloro derivative, which is a more reactive intermediate. researchgate.netthieme-connect.de This phosphinic chloride can then readily react with a range of nucleophiles, such as amines, to yield substituted products like 1-amino-2,5-dihydro-1H-phosphole 1-oxides. researchgate.netthieme-connect.de This two-step process effectively achieves the substitution of the hydroxyl (or by extension, alkoxyl) group.

The reaction proceeds via a nucleophilic attack on the electrophilic phosphorus center, displacing the leaving group (e.g., chloride). This type of transformation is fundamental in organophosphorus chemistry for creating diverse phosphinic amide and ester derivatives. researchgate.netresearchgate.net

Aminolysis and Transesterification of Phosphinic Esters

The methoxy group attached to the phosphorus atom in 1-Methoxy-2,5-dihydro-1H-phosphole 1-oxide allows for nucleophilic substitution reactions, such as aminolysis and transesterification. These reactions are characteristic of phosphinic esters and provide a pathway to a variety of functionalized phosphole oxides.

Aminolysis, the reaction with an amine, can be achieved by first converting the parent 1-hydroxy-2,5-dihydro-1H-phosphole 1-oxide into a more reactive intermediate, 1-chloro-2,5-dihydro-1H-phosphole 1-oxide. echemi.comresearchgate.net This activated species readily reacts with primary amines to yield 1-amino-2,5-dihydro-1H-phosphole 1-oxides. echemi.comresearchgate.net The reaction's outcome can be controlled by the stoichiometry of the reactants. For instance, using an equimolar amount of a primary amine in the presence of a base like triethylamine (B128534) results in the formation of the corresponding 1-amino-substituted phosphole oxide. echemi.com If a twofold excess of the 1-chloro-2,5-dihydro-1H-phosphole 1-oxide is used, bis(2,5-dihydro-1H-phosphol-1-yl)amine P,P'-dioxides can be synthesized. echemi.comresearchgate.net

Transesterification, the exchange of the methoxy group for another alkoxy group, is also a feasible transformation for phosphinic esters, although direct studies on 1-Methoxy-2,5-dihydro-1H-phosphole 1-oxide are not detailed in the provided context. Generally, these reactions are catalyzed by acid or base and are driven to completion by removing the methanol (B129727) byproduct. The reactivity of the P-O bond in five-membered cyclic phosphinates is significantly higher than in their acyclic counterparts, which would facilitate such transformations.

Ring Expansion Reactions of 1-Methoxy-2,5-dihydro-1H-phosphole 1-oxide

The strained five-membered ring of 1-Methoxy-2,5-dihydro-1H-phosphole 1-oxide is susceptible to ring expansion reactions, particularly when subjected to reactions with carbenes. These reactions provide access to six- and seven-membered phosphorus heterocycles.

Reactions with Carbenes (e.g., Dichlorocarbene)

The reaction of a substituted derivative, 1-methoxy-3,4-dimethyl-2,5-dihydro-1H-phosphole 1-oxide, with dichlorocarbene (B158193), generated under phase-transfer catalysis conditions, demonstrates a complex reaction cascade. acs.org The initial step is the addition of dichlorocarbene to the double bond, forming an unstable 6,6-dichloro-3-phosphabicyclo[3.1.0]hexane 1-oxide adduct. acs.org This intermediate can then undergo further transformations.

The reaction yields a mixture of products, including a ring-expanded 4-chloro-1,2-dihydrophosphorin 1-oxide, which results from the rearrangement of the initial dichlorocarbene adduct with the loss of hydrogen chloride. acs.org Additionally, hydrolysis of the methoxy group can occur, leading to the corresponding phosphinic acids. acs.org

Transformations to Phosphinine and Phosphepine Derivatives

The dichlorocarbene adducts of 2,5-dihydro-1H-phosphole 1-oxides serve as versatile intermediates for the synthesis of larger ring systems like phosphinines (phosphorins) and phosphepines. echemi.comacs.org

In the case of 1-methoxy-3,4-dimethyl-2,5-dihydro-1H-phosphole 1-oxide, the reaction with dichlorocarbene leads to the formation of 4-chloro-1,2-dihydro-1-methoxy-3,5-dimethylphosphorin 1-oxide. acs.org This six-membered ring is formed through a ring expansion of the initial bicyclic adduct. acs.org

Furthermore, a seven-membered ring derivative, 4,5-dichloro-1-methoxy-3,6-dimethylphosphacyclohepta-2,4,6-triene 1-oxide, has also been isolated from this reaction. acs.org This indicates that a second ring expansion can occur. These transformations highlight a powerful method for expanding the five-membered phosphole ring to six- and seven-membered heterocycles.

The following table summarizes the products obtained from the reaction of a substituted 1-methoxy-2,5-dihydro-1H-phosphole 1-oxide with dichlorocarbene:

| Starting Material | Reagent | Products | Reference |

| 1-methoxy-3,4-dimethyl-2,5-dihydro-1H-phosphole 1-oxide | Dichlorocarbene | 6,6-dichloro-1-methoxy-3,4-dimethyl-3-phosphabicyclo[3.1.0]hexane 1-oxide (adduct), 4-chloro-1,2-dihydro-1-methoxy-3,5-dimethylphosphorin 1-oxide, 4,5-dichloro-1-methoxy-3,6-dimethylphosphacyclohepta-2,4,6-triene 1-oxide, and corresponding phosphinic acids | acs.org |

Reduction and Deoxygenation Pathways

The phosphorus center in 1-Methoxy-2,5-dihydro-1H-phosphole 1-oxide can undergo reduction and deoxygenation, leading to valuable synthetic intermediates.

Regioselective Reduction to Tetrahydrophosphinine 1-oxides

The synthesis of tetrahydrophosphinine 1-oxides from 2,5-dihydro-1H-phosphole 1-oxides is not a direct reduction but rather proceeds through the ring expansion of a dichlorocarbene adduct. acs.orgrsc.org Dichlorocyclopropanation of 2,5-dihydro-1H-phosphole oxides yields 3-phosphabicyclo[3.1.0]hexane 3-oxides. acs.org These intermediates can be converted to 3-alkoxy-1,2,3,6-tetrahydrophosphinine oxides. acs.org

Deoxygenation to Phosphines and their Synthetic Utility

The deoxygenation of phosphine (B1218219) oxides to the corresponding phosphines is a crucial transformation in organophosphorus chemistry. While specific studies on the deoxygenation of 1-Methoxy-2,5-dihydro-1H-phosphole 1-oxide are not detailed, the deoxygenation of similar phospholene oxides, such as 3-methyl-1-phenyl-3-phospholene 1-oxide, has been successfully achieved using various silanes like phenylsilane, tetramethyldisiloxane (TMDS), and polymethylhydrosiloxane (B1170920) (PMHS). rsc.org These reactions can be performed under conventional heating or microwave irradiation, often in solvent-free conditions, aligning with green chemistry principles. rsc.org

The resulting phosphines, including those derived from 1-Methoxy-2,5-dihydro-1H-phosphole, are valuable as ligands in transition metal catalysis. Their unique electronic and steric properties can influence the activity and selectivity of catalytic processes such as cross-coupling reactions and hydrogenations.

The table below shows common reducing agents for the deoxygenation of phosphine oxides:

| Reducing Agent | Typical Conditions | Reference |

| Phenylsilane (PS) | Toluene at 110°C or solvent-free at 150°C | |

| Tetramethyldisiloxane (TMDS) | 1,4-xylene at 175°C or solvent-free | |

| Polymethylhydrosiloxane (PMHS) | Solvent-free, microwave irradiation | rsc.org |

Isomerization and Double-Bond Rearrangement Processes

The isomerization of the double bond in the phospholene ring system is a key transformation that allows for the synthesis of various phospholene oxide derivatives. In related systems, such as 1-substituted-3-methyl-3-phospholene oxides, the rearrangement of the double bond to form the corresponding 2-phospholene oxides has been systematically studied. researchgate.net The outcome of this isomerization is highly dependent on the reaction conditions.

Heating the 3-phospholene oxides in the presence of methanesulfonic acid successfully yields the 2-phospholene oxide isomers. researchgate.net Another effective method involves the formation of cyclic chlorophosphonium salts as intermediates, which then lead to the rearranged product. researchgate.net

Conversely, attempting the isomerization under thermal conditions without an acid catalyst, or in the presence of a base, typically results in the formation of a mixture of both the 2- and 3-phospholene oxide isomers. researchgate.net The mechanisms governing these various pathways for double-bond migration have been elucidated through quantum chemical calculations, providing insight into the transition states and energy barriers of the rearrangement processes. researchgate.net

Table 1: Conditions for Isomerization of Phospholene Oxides

| Condition | Product(s) | Reference |

|---|---|---|

| Heating in methanesulfonic acid | 2-Phospholene oxide | researchgate.net |

| Formation of cyclic chlorophosphonium salts | 2-Phospholene oxide | researchgate.net |

| Thermal conditions (uncatalyzed) | Mixture of 2- and 3-phospholene oxides | researchgate.net |

Metal-Catalyzed Reactivity and Mechanistic Investigations

Phosphine oxides, including cyclic structures like 1-methoxy-2,5-dihydro-1H-phosphole 1-oxide, can serve as pre-catalysts or ligands in a variety of metal-catalyzed reactions. The phosphorus center can coordinate to metal atoms, influencing the catalytic cycle and enabling a range of synthetic transformations.

Mechanistic investigations, often supported by Density Functional Theory (DFT) calculations, are crucial for understanding and optimizing these catalytic systems. ruhr-uni-bochum.de For instance, in palladium-catalyzed cross-coupling reactions, DFT studies have helped to identify the most favorable reaction pathways and key intermediates, such as anionic palladium species. ruhr-uni-bochum.de Understanding the energetics of steps like transmetalation and oxidative addition allows for the rational design of ligands and reaction conditions to improve catalyst performance. ruhr-uni-bochum.de

In the context of heterogeneous catalysis, phosphine oxide derivatives have been anchored onto supports like multiwalled carbon nanotubes. mdpi.com These supported catalysts, after in-situ reduction of the phosphine oxide to the corresponding phosphine, have demonstrated efficacy in several transformations. When combined with palladium nanoparticles, these materials can catalyze Heck reactions. mdpi.com The catalytic cycle for many of these processes relies on a P(III)/P(V) redox cycle, where the phosphine oxide pre-catalyst is reduced to the active P(III) phosphine species by a reducing agent, such as a silane (B1218182). mdpi.com

Table 2: Examples of Metal-Catalyzed Reactions Involving Phosphine Oxide Systems

| Reaction Type | Metal/Catalyst System | Role of Phosphine Oxide | Reference |

|---|---|---|---|

| Cross-Coupling | Palladium/Copper | Ligand/Pre-catalyst | ruhr-uni-bochum.de |

| Heck Reaction | Palladium Nanoparticles | Catalyst Support/Ligand Precursor | mdpi.com |

| C-H Amidation | Rhodium, Iridium, Cobalt Complexes | Ligand | researchgate.net |

The field of metal-catalyzed reactions is continuously evolving, with a focus on replacing precious metals like rhodium and iridium with more abundant and cost-effective first-row transition metals such as iron, copper, and cobalt. researchgate.net Mechanochemical conditions, such as ball milling, are also being explored as a sustainable alternative to traditional solvent-based processes for metal-catalyzed reactions. researchgate.net

Stereochemical Aspects and Regioselectivity in Reactions of 1 Methoxy 2,5 Dihydro 1h Phosphole 1 Oxide

Influence of Substituents on Reaction Pathways and Stereochemical Outcomes

The substituents attached to the phosphorus atom and the carbon backbone of the 2,5-dihydro-1H-phosphole 1-oxide ring play a crucial role in dictating the reaction pathways and the stereochemical outcomes of the reactions.

Research on the photoinduced fragmentation-related phosphinylation of methanol (B129727) using various 1-substituted 2,5-dihydro-1H-phosphole oxides has revealed a significant influence of the P-substituent on reactivity. lookchem.com It was observed that 1-phenyl substituted derivatives are significantly more reactive than their 1-alkyl counterparts. lookchem.com For example, under UV irradiation in methanol, 1-phenyl-2,5-dihydro-1H-phosphole oxide readily participates in the reaction, whereas the 1-cyclohexyl derivative reacts reluctantly, and the 1-ethyl derivative fails to react under the same conditions. lookchem.com This difference in reactivity is attributed to the electronic effect of the phenyl group, which enhances the UV absorption at 254 nm, a critical factor for the initiation of the reaction. lookchem.com

The substitution pattern on the phospholene ring also has a profound impact on the stability and reactivity of these heterocycles. For instance, the position of the double bond in the phospholene ring can be influenced by substituents. Studies on the isomerization of 1-substituted-3-methyl-3-phospholene oxides to the corresponding 2-phospholene oxides have shown that the equilibrium between the two isomers is dependent on the substitution. nih.gov The presence of additional methyl groups on the ring can hinder the migration of the double bond. nih.gov Furthermore, in deprotonation-alkylation reactions of 1-phenyl-3-phospholene 1-oxide, substitution occurs exclusively in a trans fashion relative to the P-phenyl group, highlighting the directing effect of the P-substituent on the stereochemical outcome. researchgate.net

The following table summarizes the effect of P-substituents on the conversion in the photoinduced phosphinylation of methanol. lookchem.com

| P-Substituent | Conversion (%) after 6h irradiation |

| Phenyl | High |

| Cyclohexyl | 12 |

| Ethyl | 0 |

| Benzyl | Participation in side-reactions |

Conformational Analysis and its Impact on Reactivity

The three-dimensional structure and conformational flexibility of 1-methoxy-2,5-dihydro-1H-phosphole 1-oxide are critical determinants of its reactivity. The five-membered ring of 2,5-dihydro-1H-phosphole 1-oxides is not planar and typically adopts an envelope conformation. This non-planar structure leads to significant ring strain, which in turn enhances the reactivity of the molecule.

Computational studies, such as those employing HF/6-31G* and B3LYP/6-31+G* calculations, have been used to evaluate the ring strain in representative P-heterocycles. lookchem.com This inherent strain is a driving force for reactions that lead to the formation of more stable, less strained products. For example, the high reactivity of 7-phosphanorbornene oxides, which can be derived from 2,5-dihydro-1H-phosphole oxides, is attributed to their significant ring strain. lookchem.com

The stability of different isomers is also a key aspect of their reactivity. Quantum chemical calculations have been employed to elucidate the relative stabilities of 2-phospholene and 3-phospholene oxides. nih.gov These calculations have shown that for unsubstituted or methyl-substituted phospholene oxides, the 2-phospholene oxide isomer is generally the preferred, more stable form. nih.gov The thermodynamic data and orbital overlap percentages (OL%) derived from these calculations provide a quantitative measure of the stability of the different conformations and isomers, which directly correlates with their reactivity in isomerization and other reactions. nih.gov

Regioselective C-H Activation and Cyclization

Regioselective C-H activation and subsequent cyclization reactions represent a powerful strategy for the synthesis of complex phosphorus-containing polycyclic and heterocyclic systems from simpler phosphole oxide precursors. The phosphinoyl group (P=O) can act as a directing group, facilitating the selective functionalization of specific C-H bonds.

An example of this is the regioselective functionalization at the 7-position of 1,2,3-triphenylbenzo[b]phosphole oxide, which is achieved via P=O-directed lithiation. researchmap.jp In a different approach, the synthesis of triphenylene-fused phosphole oxides has been accomplished using a regioselective C-H activation of a 3-(methoxymethoxy)phenylzinc chloride intermediate, where a 1,4-cobalt migration is the key step. beilstein-journals.org This process allows for the construction of the phosphole ring with good regioselectivity. beilstein-journals.org

Palladium-catalyzed intramolecular dehydrogenative cyclization of diarylphosphine oxides is another elegant method for the synthesis of dibenzophosphole oxides. acs.org This reaction proceeds via a C-H bond cleavage and subsequent C-P bond formation. The regioselectivity of this cyclization can be influenced by substituents on the aromatic rings. For instance, with a phosphine (B1218219) oxide bearing a naphthyl group, the C-P bond formation occurs regioselectively at the 1-position of the naphthyl ring. acs.org

Furthermore, intramolecular cyclization reactions of substituted phosphole P-oxides can lead to the formation of novel fused heterocyclic systems. For example, the intramolecular cyclization of β-(hydroxymethyl)-phospholes can yield 1-phospha-1,6a-dihydropentalenes. researchgate.net These examples, while not all directly involving 1-methoxy-2,5-dihydro-1H-phosphole 1-oxide, demonstrate the vast potential of regioselective C-H activation and cyclization reactions of phosphole oxides for the construction of diverse and complex phosphorus-containing molecules.

Spectroscopic and Advanced Structural Elucidation Techniques for 1 Methoxy 2,5 Dihydro 1h Phosphole 1 Oxide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state structure of 1-Methoxy-2,5-dihydro-1H-phosphole 1-oxide. By analyzing the spectra of different nuclei (¹H, ³¹P, ¹³C) and their interactions, a complete structural map can be assembled.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum provides detailed information about the proton environments within the molecule. For 1-Methoxy-2,5-dihydro-1H-phosphole 1-oxide, the spectrum is expected to show distinct signals for the methoxy (B1213986) group, the allylic protons adjacent to the phosphorus atom, and the vinylic protons of the double bond.

Methoxy Protons (-OCH₃): A doublet is expected due to coupling with the phosphorus atom (³JHP).

Allylic Protons (-CH₂-P): These four protons at the C2 and C5 positions are chemically equivalent due to molecular symmetry but may show complex splitting patterns due to coupling with each other and with the phosphorus atom.

Vinylic Protons (-CH=CH-): These two protons at the C3 and C4 positions are equivalent and will appear as a single signal, often a multiplet due to coupling with the allylic protons and a weaker long-range coupling to the phosphorus atom.

| Assignment | Expected Chemical Shift (δ, ppm) | Splitting Pattern | Coupling Constants (J, Hz) |

|---|---|---|---|

| -CH=CH- (H3, H4) | ~5.8 - 6.2 | Multiplet (m) | - |

| -OCH₃ | ~3.6 - 3.8 | Doublet (d) | ³JHP ≈ 11 Hz |

| -CH₂- (H2, H5) | ~2.5 - 3.0 | Multiplet (m) | - |

³¹P NMR Spectroscopy for Phosphorus Environment Characterization

³¹P NMR spectroscopy is uniquely suited for studying organophosphorus compounds, as the chemical shift is highly sensitive to the oxidation state, coordination, and electronic environment of the phosphorus atom. organicchemistrydata.org For phosphine (B1218219) oxides, the phosphorus atom is deshielded, resulting in a chemical shift in the downfield region of the spectrum. rsc.orgresearchgate.net The ³¹P NMR spectrum of 1-Methoxy-2,5-dihydro-1H-phosphole 1-oxide will show a single resonance, confirming the presence of a single phosphorus environment. The specific chemical shift provides a key diagnostic marker for the P=O group within the five-membered ring. While specific data for the methoxy derivative is not widely published, analogous 1-substituted phospholene oxides show signals in a characteristic range. rsc.org

| Nucleus | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| ³¹P | +25 to +50 | Characteristic for cyclic phosphine oxides. The exact value is sensitive to the substituent on the phosphorus atom. |

¹³C NMR Spectroscopy and Coupling Constant Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments and, crucially, shows coupling to the phosphorus atom (nJCP). This C-P coupling is invaluable for confirming assignments made from the ¹H NMR spectrum.

Vinylic Carbons (C3, C4): These appear in the olefinic region of the spectrum.

Allylic Carbons (C2, C5): These carbons are directly bonded to the phosphorus atom and will exhibit a large one-bond coupling constant (¹JCP).

Methoxy Carbon (-OCH₃): This carbon will show a two-bond coupling to the phosphorus (²JCP).

The analysis of these coupling constants helps to firmly establish the carbon skeleton and its connection to the phosphorus center. rsc.org

| Assignment | Expected Chemical Shift (δ, ppm) | P-C Coupling (nJCP, Hz) |

|---|---|---|

| C3, C4 | ~128 - 132 | ~10 - 15 Hz |

| -OCH₃ | ~50 - 55 | ~5 - 7 Hz |

| C2, C5 | ~25 - 30 | ~85 - 105 Hz |

2D NMR Techniques for Connectivity Elucidation

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. wikipedia.orgresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically over two or three bonds). youtube.comemerypharma.com It would show a correlation between the vinylic protons (-CH=CH-) and the allylic protons (-CH₂-), confirming their adjacency in the ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. wikipedia.orgyoutube.com It allows for the direct assignment of each carbon atom that bears protons (vinylic, allylic, and methoxy).

X-ray Crystallography for Absolute Stereochemistry and Conformation

These studies show that the five-membered phospholene ring is not planar and typically adopts an "envelope" conformation. In this arrangement, one of the saturated carbon atoms is puckered out of the plane formed by the other four ring atoms. X-ray analyses of similar compounds have shown that the C-P-C bond angle within the ring is significantly compressed, typically around 79.0° to 79.4°, which is a major deviation from the ideal tetrahedral angle and indicates considerable ring strain. The P=O bond length is consistently found to be in the range of 1.48-1.50 Å.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight of the compound and can provide structural information based on its fragmentation patterns. scielo.brresearchgate.netscielo.br The molecular formula of 1-Methoxy-2,5-dihydro-1H-phosphole 1-oxide is C₅H₉O₂P, corresponding to a monoisotopic mass of approximately 132.03 g/mol . echemi.comchemspider.com

In an MS experiment, the molecule is ionized to form a molecular ion (M⁺˙). The mass-to-charge ratio (m/z) of this ion confirms the molecular weight. Under techniques like electrospray ionization (ESI), adducts with protons ([M+H]⁺) or sodium ions ([M+Na]⁺) are commonly observed. The high-resolution mass spectrometry (HRMS) measurement of these ions provides a highly accurate mass, which can be used to confirm the elemental composition.

Predicted mass spectrometry data shows expected adducts and their mass-to-charge ratios, which are critical for identification.

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 133.0413 |

| [M+Na]⁺ | 155.0232 |

| [M+K]⁺ | 170.9972 |

Data based on predicted values for C₅H₉O₂P.

The fragmentation of the molecular ion can also yield structurally informative fragments, although specific fragmentation pathways for this compound are not detailed in the available literature.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a important technique for the identification of functional groups within a molecule. In the case of 1-Methoxy-2,5-dihydro-1H-phosphole 1-oxide, the IR spectrum provides valuable insights into its molecular structure by revealing the characteristic vibrational frequencies of its key bonds. The primary functional groups present in this compound are the phosphoryl group (P=O), the methoxy group attached to the phosphorus atom (P-O-CH₃), the carbon-carbon double bond (C=C) within the five-membered ring, and the various carbon-hydrogen (C-H) bonds.

Detailed analysis of the IR spectrum allows for the assignment of specific absorption bands to these functional groups, confirming the compound's structural integrity. The exact position of these bands can be influenced by the molecular environment, including ring strain and the electronic effects of the substituents on the phosphorus atom.

Research on various phosphine oxides has established that the P=O stretching vibration is one of the most characteristic and intense absorptions in their IR spectra. mdpi.comrsc.org Its frequency is sensitive to the electronegativity of the substituents attached to the phosphorus atom. In phosphine oxides, this band is typically strong and can be found in the region of 1300 to 1140 cm⁻¹. mdpi.com

The P-O-C linkage, specifically the asymmetric and symmetric stretching vibrations, also gives rise to characteristic bands. For organophosphorus compounds containing a P-O-C moiety, these absorptions are typically observed in the 1050-990 cm⁻¹ and 850-750 cm⁻¹ regions, respectively. researchgate.net The presence of the C=C double bond within the dihydrophosphole ring is expected to show a stretching vibration in the range of 1680-1620 cm⁻¹, which is typical for cyclic alkenes. uomustansiriyah.edu.iq

The C-H bonds of the methoxy group and the methylene (B1212753) groups in the ring will exhibit stretching vibrations in the 3000-2850 cm⁻¹ region and various bending vibrations at lower wavenumbers. libretexts.org

The following table summarizes the expected characteristic IR absorption bands for 1-Methoxy-2,5-dihydro-1H-phosphole 1-oxide based on established group frequencies for similar organophosphorus compounds.

| Functional Group | Vibrational Mode | **Expected Wavenumber Range (cm⁻¹) ** | Intensity |

| P=O | Stretching | 1250 - 1180 | Strong |

| P-O-C | Asymmetric Stretching | 1050 - 1020 | Strong |

| P-O-C | Symmetric Stretching | 800 - 750 | Medium |

| C=C | Stretching | 1650 - 1630 | Medium to Weak |

| =C-H | Stretching | 3100 - 3000 | Medium |

| -CH₂- & -CH₃ | Stretching | 2980 - 2850 | Medium to Strong |

| -CH₂- & -CH₃ | Bending | 1470 - 1370 | Medium |

This data provides a foundational understanding of the key spectral features to be expected when analyzing 1-Methoxy-2,5-dihydro-1H-phosphole 1-oxide using infrared spectroscopy.

Computational and Theoretical Investigations of 1 Methoxy 2,5 Dihydro 1h Phosphole 1 Oxide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods allow for the detailed examination of electron distribution, orbital interactions, and molecular geometries, which collectively govern the chemical reactivity of 1-methoxy-2,5-dihydro-1H-phosphole 1-oxide.

Density Functional Theory (DFT) Studies (e.g., B3LYP)

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and properties of organophosphorus compounds. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for its balance of accuracy and computational cost.

Studies on analogous 1-substituted phosphole oxides reveal significant insights into their molecular structure. lookchem.com The five-membered phosphole ring is not perfectly planar, and the degree of puckering is influenced by the substituent at the phosphorus atom. For 1-methoxy-2,5-dihydro-1H-phosphole 1-oxide, the electronegative methoxy (B1213986) group is expected to influence the geometry around the phosphorus center, affecting bond lengths and angles.

DFT calculations on related phosphine (B1218219) oxides have been used to determine key properties such as bond dissociation energies, proton affinities, and the energetics of reaction pathways. uq.edu.au For instance, in the reduction of phosphine oxides, DFT calculations have shown that the nature of the substituent on the phosphorus atom significantly impacts the activation barrier. uq.edu.au While P-alkyl phosphine oxides are generally more electron-rich, they are often reduced more easily than their P-aryl counterparts, a counterintuitive trend that DFT can help explain through analysis of the transition state geometries and energies. uq.edu.au

Computational studies on the dimerization of phospholes using the B3LYP level of theory have shown that endo transition states are generally favored energetically over exo transition states in [4+2] cycloadditions. researchgate.net This preference is often attributed to favorable secondary orbital interactions. researchgate.net

Table 1: Calculated Activation Free Energies (ΔG‡) for the Reduction of Various Phosphine Oxides

| Phosphine Oxide | Substituent (R) | ΔG‡ (kcal/mol) |

| 1a | Ph | 32.4 |

| 1b | Ph/Me | 31.0 |

| 1c | Ph/Me₂ | 31.0 |

| 1d | Me | 30.6 |

| 1e | CN | 33.4 |

| 1f | OMe | 32.2 |

| 1g | CF₃ | 30.9 |

| 1h | H | 29.3 |

| 1i | OMe (Aryl) | 28.6 |

| 1j | (Ortho-substituted Aryl) | 28.3 |

| 1k | (Ortho-substituted Aryl) | 26.9 |

Data adapted from a computational study on phosphine oxide reduction. uq.edu.au

Natural Bond Orbital (NBO) Analysis for Electronic Effects

Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex wavefunctions obtained from quantum chemical calculations into a more intuitive chemical language of Lewis structures, lone pairs, and orbital interactions. iaea.org It provides a quantitative description of bonding, charge distribution, and hyperconjugative interactions.

In phosphine oxides, the nature of the P=O bond is a subject of interest. NBO analysis reveals that it is a highly polar covalent bond with a significant contribution from a P⁺–O⁻ resonance structure. mdpi.com This polarity is influenced by the substituents on the phosphorus atom. For 1-methoxy-2,5-dihydro-1H-phosphole 1-oxide, the electronegative methoxy group is expected to withdraw electron density from the phosphorus atom, which in turn affects the polarity and reactivity of the P=O bond.

NBO analysis has been instrumental in understanding the stereoselectivity of reactions involving phosphole oxides. For example, in Diels-Alder reactions of 1-methylphosphole 1-oxide, NBO analysis suggests that hyperconjugative interactions between the antiperiplanar methyl group and the developing C-C bonds in the transition state are energetically favorable for the syn-adduct. nih.gov This supports the Cieplak model for stereoselectivity. nih.gov A similar analysis for the 1-methoxy derivative would involve examining the hyperconjugative interactions involving the methoxy group's orbitals.

Furthermore, NBO analysis can quantify the charge distribution within the molecule. In a study of various phosphorus-based ligands, NBO analysis indicated that while the substituents change, the electronic charge at the phosphoryl oxygen remains relatively consistent. iaea.org However, the polarization of the electron density in the P=O bond is affected by the substituents. iaea.org

Table 2: NBO Charges on Phosphorus and Oxygen in Acyclic Phosphine Oxides

| Phosphine Oxide | NBO Charge on P | NBO Charge on O |

| Ph₃P=O | 1.83 | -1.13 |

| Ph₂MeP=O | 1.88 | -1.14 |

| PhMe₂P=O | 1.93 | -1.16 |

| Me₃P=O | 1.98 | -1.17 |

Data adapted from a computational study on phosphine oxide reduction. uq.edu.au

Mechanistic Pathways Elucidation through Computational Modeling

Computational modeling is an indispensable tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms. This includes the identification of intermediates, transition states, and the calculation of activation energies.

Transition State Analysis and Energy Profiles

The study of transition states is crucial for understanding reaction rates and selectivity. Computational methods can locate transition state structures and calculate their energies, providing a quantitative picture of the reaction barrier. For reactions involving 1-methoxy-2,5-dihydro-1H-phosphole 1-oxide, such as cycloadditions, computational analysis can differentiate between concerted and stepwise pathways.

In the context of Diels-Alder reactions of 1-methylphosphole 1-oxide, transition state calculations have shown that the formation of the new C-C bonds is synchronous. nih.gov The energy profiles for these reactions can be constructed to compare the activation barriers for the formation of different stereoisomers (e.g., syn vs. anti). These calculations often reveal that the syn transition state is lower in energy, consistent with experimental observations. nih.gov The energy difference between the transition states leading to the syn and anti products provides a quantitative measure of the reaction's stereoselectivity.

For the 1-methoxy derivative, similar computational studies would be necessary to determine the precise energy profiles. The electronic and steric properties of the methoxy group would influence the geometry and energy of the transition states, potentially altering the reaction's stereochemical outcome compared to the methyl or phenyl analogs.

Kinetic Isotope Effect (KIE) Predictions and Experimental Validation

The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in the reactants is replaced with one of its heavier isotopes. libretexts.org KIEs are a powerful probe of reaction mechanisms, particularly for identifying the rate-determining step and for providing information about the structure of the transition state. libretexts.org

Theoretical calculations can predict KIEs by computing the vibrational frequencies of the reactants and the transition state for both the isotopically light and heavy species. These predictions can then be compared with experimental KIE measurements to validate the proposed mechanism.

In the context of Diels-Alder reactions, KIEs can help to elucidate the degree of bond formation in the transition state. nih.gov Computational studies on organocatalytic Diels-Alder reactions have successfully used DFT to predict KIEs and have found excellent agreement with experimental results, confirming the concerted but asynchronous nature of the transition state. nih.gov

Stereoselectivity Rationalization (e.g., Cieplak Model, Distortion-Interaction Model)

The stereochemical outcome of reactions, particularly cycloadditions, involving 1-methoxy-2,5-dihydro-1H-phosphole 1-oxide can be rationalized using established theoretical models. These models provide a framework for understanding why one stereoisomer is formed preferentially over another.

The Cieplak model is based on the concept of hyperconjugative stabilization in the transition state. nih.gov It posits that the incoming reactant will preferentially attack from the face opposite to the best electron-donating bond. In the case of phosphole oxides, the substituent on the phosphorus atom plays a crucial role. For 1-methylphosphole 1-oxide, the methyl group is a better σ-donor than the P=O bond, leading to a preferred syn-attack (relative to the P=O group). nih.gov For the 1-methoxy derivative, the lone pairs on the oxygen of the methoxy group could also participate in hyperconjugative interactions, influencing the stereochemical outcome.

The distortion-interaction model (also known as the activation strain model) provides a more quantitative approach to understanding reactivity and selectivity. uq.edu.auresearchgate.net This model partitions the activation energy into two components: the distortion energy required to deform the reactants into their transition state geometries, and the interaction energy between the distorted reactants in the transition state. uq.edu.au

Computational studies on the Diels-Alder reactions of 1-substituted phosphole oxides have shown that the syn-selectivity is favored by both lower distortion energies and more favorable interaction energies compared to the anti-pathway. researchgate.net The distortion-interaction model has been successful in explaining the stereospecific product formation in these reactions, in some cases providing a better rationale than the Cieplak model, particularly for endo/exo selectivity. nih.gov The application of this model to 1-methoxy-2,5-dihydro-1H-phosphole 1-oxide would involve calculating the distortion and interaction energies for the various possible transition states to predict the major product.

Aromaticity Assessment of Phosphole Ring Systems

Computational and theoretical investigations into phosphole ring systems have provided deep insights into their electronic structure, particularly concerning the concept of aromaticity. Aromaticity, a key determinant of a molecule's stability and reactivity, is not a directly observable quantity but is inferred from various geometric, energetic, and magnetic properties that can be calculated with high accuracy. In phospholes, the nature of the phosphorus atom plays a pivotal role in defining the aromatic character of the ring.

The parent trivalent (σ³) phosphole ring system is generally considered to be weakly aromatic, especially when compared to its lighter heterocyclic analogues like pyrrole (B145914) and furan. researchgate.net This reduced aromaticity is primarily attributed to the pyramidal geometry at the phosphorus atom. The lone pair of electrons on a pyramidal phosphorus atom has significant s-character and is not ideally oriented to overlap effectively with the π-system of the butadiene fragment, thus hindering cyclic electron delocalization. researchgate.net

A significant transformation in the electronic character of the ring occurs upon oxidation of the phosphorus atom to a pentavalent, tetracoordinate (λ⁵,σ⁴) state, as seen in phosphole oxides. Theoretical studies have shown that this oxidation switches the system from weakly aromatic to non-aromatic or, in many cases, distinctly anti-aromatic. researchgate.netresearchgate.net This induced antiaromaticity results in a destabilization that renders phosphole oxides highly reactive, particularly towards reactions like Diels-Alder dimerization that alleviate the unfavorable electronic configuration. researchgate.net

Various computational indices are employed to quantify the aromaticity of these systems. Geometry-based indices, such as the Bird index (BI), assess aromaticity based on the degree of bond length equalization within the ring, with benzene (B151609) having a value of 100. Magnetic criteria, like the Nucleus-Independent Chemical Shift (NICS), have become a standard method for evaluating aromaticity. NICS calculations probe the magnetic shielding at the center of a ring; a negative NICS value indicates a diatropic ring current and aromaticity, whereas a positive value indicates a paratropic ring current and antiaromaticity. acs.orggithub.io

Detailed research findings from computational studies highlight the dramatic electronic shift upon P-oxidation. For instance, DFT calculations consistently show that while simple phospholes have small negative NICS(0) values indicative of weak aromaticity, the corresponding phosphole P-oxides exhibit positive NICS(0) values, confirming their anti-aromatic character. researchgate.net

| Compound | Aromaticity Index Type | Calculated Value | Aromatic Character |

|---|---|---|---|

| 1H-Phosphole | NICS(0) (ppm) | -2.83 | Weakly Aromatic researchgate.net |

| 1-Methylphosphole | NICS(0) (ppm) | -3.09 | Weakly Aromatic researchgate.net |

| 1-Phenylphosphole | NICS(0) (ppm) | -2.62 | Weakly Aromatic researchgate.net |

| 1H-Phosphole 1-oxide | NICS(0) (ppm) | +1.41 | Antiaromatic researchgate.net |

| 1-Methylphosphole 1-oxide | NICS(0) (ppm) | +1.79 | Antiaromatic researchgate.net |

| 1-Phenylphosphole 1-oxide | NICS(0) (ppm) | +1.22 | Antiaromatic researchgate.net |

| Benzylphosphole | Bird Index | 33 | Weakly Aromatic chempedia.info |

| Pyrrole | Bird Index | 59 | Aromatic chempedia.info |

| Thiophene | Bird Index | 73 | Aromatic chempedia.info |

| Benzene | Bird Index | 100 | Aromatic chempedia.info |

It is critical to note that the compound 1-Methoxy-2,5-dihydro-1H-phosphole 1-oxide is, by its very structure, non-aromatic. The "2,5-dihydro" designation indicates the presence of sp³-hybridized carbon atoms at positions 2 and 5 of the phosphole ring. This saturation breaks the continuous cycle of p-orbitals that is a prerequisite for aromatic or anti-aromatic character. The molecule is a derivative of 3-phospholene. While it contains a phosphoryl (P=O) group and an isolated carbon-carbon double bond, it lacks the cyclic π-electron system of a true phosphole. Therefore, computational investigations of such dihydro systems typically focus on other molecular properties like ring strain, conformational analysis, and reactivity, rather than on aromaticity. lookchem.com

Advanced Applications of 1 Methoxy 2,5 Dihydro 1h Phosphole 1 Oxide and Analogous Phosphole 1 Oxides in Chemical Research

Applications in Organic Synthesis as Reagents and Intermediates

Phosphole oxides are highly valued as intermediates in organic synthesis due to the reactivity of both the phosphorus center and the carbon framework of the heterocyclic ring. They serve as foundational scaffolds for constructing more elaborate phosphorus-containing molecules.

The 2,5-dihydro-1H-phosphole 1-oxide framework is a versatile starting point for the synthesis of a diverse range of more complex phosphorus heterocycles. beilstein-journals.orgnih.gov By modifying the substituents on the phosphorus atom and performing reactions on the double bond, chemists can access novel molecular architectures.

A key strategy involves the transformation of the P-substituent. For instance, 1-hydroxy-2,5-dihydro-1H-phosphole 1-oxides can be converted in situ to the corresponding 1-chloro derivatives. These reactive intermediates readily undergo nucleophilic substitution with primary amines. researchgate.net Depending on the stoichiometry and reaction conditions, this method yields either 1-amino-2,5-dihydro-1H-phosphole 1-oxides or their N-phosphinoyl derivatives, bis(2,5-dihydro-1H-phosphol-1-yl)amine P,P′-dioxides. researchgate.net The latter can also be formed by reacting the 1-amino derivatives with the 1-chloro compounds, demonstrating a modular approach to complex P-heterocycles. researchgate.net

The double bond within the phosphole ring also provides a handle for further functionalization. Dichlorocyclopropanation of 2,5-dihydro-1H-phosphole oxides produces 3-phosphabicyclo[3.1.0]hexane 3-oxides. researchgate.net These strained bicyclic systems are valuable intermediates for synthesizing ring-expanded products, such as 1,2-dihydrophosphinine oxides and 3-alkoxy-1,2,3,6-tetrahydrophosphinine oxides. researchgate.netresearchgate.net Another transformation involves the bromination of the double bond, followed by a double dehydrobromination, which converts 2,5-dihydro-1H-phosphole oxides into the corresponding fully unsaturated phosphole oxides. lookchem.com These can then dimerize via a Diels-Alder reaction to form 7-phosphanorbornene derivatives, a class of bridged P-heterocycles. lookchem.com

Furthermore, the development of photocatalytic methods has enabled the synthesis of highly functionalized benzo[b]phosphole oxides from reactions of arylphosphine oxides with alkynes, showcasing the construction of important P-heterocycles that find use in optoelectronics. acs.orgresearchgate.netuni-regensburg.de

Table 1: Synthesis of Complex P-Heterocycles from Dihydrophosphole Oxide Derivatives

| Starting Material | Reagent(s) | Product Type | Ref. |

|---|---|---|---|

| 1-Chloro-2,5-dihydro-1H-phosphole 1-oxide | Primary Amine | 1-Amino-2,5-dihydro-1H-phosphole 1-oxide | researchgate.net |

| 1-Amino-2,5-dihydro-1H-phosphole 1-oxide | 1-Chloro-2,5-dihydro-1H-phosphole 1-oxide | Bis(2,5-dihydro-1H-phosphol-1-yl)amine P,P'-dioxide | researchgate.net |

| 2,5-Dihydro-1H-phosphole 1-oxide | Dichlorocarbene (B158193) | 3-Phosphabicyclo[3.1.0]hexane 3-oxide | researchgate.netresearchgate.net |

| 2,5-Dihydro-1H-phosphole 1-oxide | 1. Br₂, 2. Base | 7-Phosphanorbornene 7-oxide (via dimerization) | lookchem.com |

The phosphole oxide core is an excellent platform for constructing π-extended, polycyclic, and fused phosphorus-containing systems, which are of significant interest for applications in materials science. beilstein-journals.orgnih.gov A powerful strategy for creating these architectures involves building upon a pre-formed phosphole ring.

For example, the synthesis of triphenylene-fused phosphole oxides has been achieved starting from a 7-hydroxybenzo[b]phosphole derivative. beilstein-journals.orgnih.gov This precursor undergoes Suzuki-Miyaura couplings with arylboronic acids to append additional aromatic rings, forming phosphole-fused biaryl and teraryl systems. beilstein-journals.orgnih.gov The final, crucial step is an intramolecular oxidative cyclization, known as the Scholl reaction, which fuses the aromatic extensions to create the rigid, polycyclic triphenylene (B110318) framework attached to the phosphole oxide ring. beilstein-journals.orgnih.gov